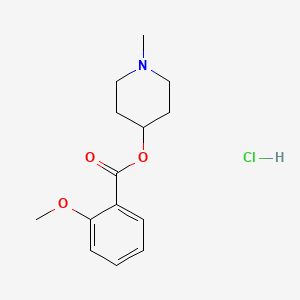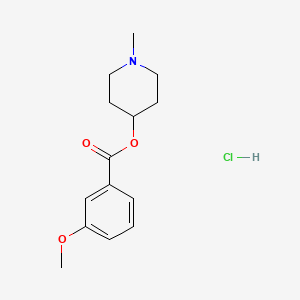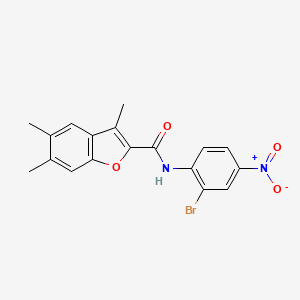![molecular formula C22H23N3O4S B4088339 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4088339.png)
2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide
Descripción general
Descripción
2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide, also known as PPSA, is a chemical compound that has been synthesized for scientific research purposes. It is a selective inhibitor of protein kinase C (PKC) and has potential applications in the treatment of various diseases.
Mecanismo De Acción
2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide is a selective inhibitor of PKC, which is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli such as growth factors, hormones, and neurotransmitters. 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats. Furthermore, 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a selective inhibitor of PKC and can be used to study the role of PKC in various cellular processes. 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to have potential therapeutic applications in the treatment of various diseases. However, 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and safety profile are not well understood. Furthermore, 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide is a potent inhibitor of PKC, and its off-target effects on other kinases need to be investigated.
Direcciones Futuras
There are several future directions for the research on 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide. One potential direction is to investigate the role of 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide in the treatment of various cancers. Another direction is to study the long-term effects and safety profile of 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide. Furthermore, the off-target effects of 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide on other kinases need to be investigated to understand its specificity and selectivity. Additionally, the development of more potent and selective inhibitors of PKC based on the structure of 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide has potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC, which plays a crucial role in cancer cell signaling. 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats. Furthermore, 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propiedades
IUPAC Name |
2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-17(18-7-3-2-4-8-18)25-30(27,28)21-12-10-20(11-13-21)29-16-22(26)24-15-19-9-5-6-14-23-19/h2-14,17,25H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUSOCKGMLEOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Phenyl-ethylsulfamoyl)-phenoxy]-N-pyridin-2-ylmethyl-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4088282.png)


![2-[(2-chlorobenzyl)thio]-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4088302.png)

![4-chloro-N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4088314.png)
![3,5-dimethyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4088322.png)
![1-(allylthio)-8-tert-butyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4088330.png)
![ethyl 4-(3-fluorobenzyl)-1-[1-methyl-2-(methylthio)ethyl]-4-piperidinecarboxylate](/img/structure/B4088332.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine](/img/structure/B4088335.png)

![N-[3-(acetylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4088346.png)
![2-chloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4088353.png)
![5-(2,6-dichlorobenzyl)-1-(2-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088360.png)